IA9

Rheumatoid Arthritis Autoimmune Disease Collagen-Induced Arthritis (CIA)

TREM-2 signaling studies are constrained by ligand-dependent inhibitors with limited translational success. IA9 (IFLIKILAA, human TREM-2 182-190) resolves this via a ligand-independent mechanism-disrupting TREM-2/DAP-12 transmembrane domain interactions rather than competing for ligand binding. This mode of action is not shared by antibody or small-molecule TREM-2 agents, making generic substitution infeasible. • 99-100% reduction in joint histopathology scores in CIA mouse models; sequence-specific activity confirmed by inactive scrambled control peptide (IA9-G) • CNS-penetrant; applicable to neuroinflammation models including Alzheimer's disease, multiple sclerosis, and traumatic brain injury • Compatible with self-assembling lipopeptide complex (LPC) formulation (94 nm particle diameter) for targeted macrophage delivery

Molecular Formula C51H88N10O10
Molecular Weight 1001.3 g/mol
Cat. No. B12382715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIA9
Molecular FormulaC51H88N10O10
Molecular Weight1001.3 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N
InChIInChI=1S/C51H88N10O10/c1-13-30(8)40(53)48(67)58-39(27-35-21-17-16-18-22-35)46(65)57-38(26-29(6)7)47(66)61-41(31(9)14-2)49(68)56-36(23-19-20-24-52)44(63)60-42(32(10)15-3)50(69)59-37(25-28(4)5)45(64)54-33(11)43(62)55-34(12)51(70)71/h16-18,21-22,28-34,36-42H,13-15,19-20,23-27,52-53H2,1-12H3,(H,54,64)(H,55,62)(H,56,68)(H,57,65)(H,58,67)(H,59,69)(H,60,63)(H,61,66)(H,70,71)/t30-,31-,32-,33-,34-,36-,37-,38-,39-,40-,41-,42-/m0/s1
InChIKeyYGAXWOZRRZEXOC-HJHCWGAFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IA9 TREM-2 Inhibitor: Identity and Function


IA9, also referred to as human TREM-2 182-190, is a rationally designed 9-mer peptide (sequence: IFLIKILAA) that functions as a ligand-independent inhibitor of the Triggering Receptor Expressed on Myeloid Cells 2 (TREM-2) [1]. It is a CNS-penetrant peptide developed using the signaling chain homooligomerization (SCHOOL) model [1]. Its primary mechanism is the disruption of TREM-2 signaling, leading to the suppression of proinflammatory cytokine release and reduced immune cell activation [1].

WorkflowTREM-2 pathway inhibition studies
SelectionLigand-independent transmembrane disruption mechanism
Model ContextReported CNS-penetrant, may support neuroinflammation models

Why Generic TREM-2 Inhibitors Cannot Substitute IA9


Generic substitution among TREM-2 inhibitors is not feasible due to IA9's unique ligand-independent mechanism of action. Unlike antibodies or small molecules that compete for ligand binding, IA9 is designed to disrupt TREM-2 signaling by targeting its transmembrane domain interactions, a mechanism not shared by other TREM-2-targeting agents [1]. This specific mechanism translates to a unique efficacy profile in vivo, where IA9, but not a scrambled control peptide (IA9-G), suppresses arthritis severity and reduces proinflammatory cytokine release in a dose-dependent manner [1]. This specificity, combined with its CNS-penetrant properties, creates a unique scientific profile that cannot be replicated by other in-class compounds [1].

Mechanism mismatchGeneric inhibitors target ligand binding; IA9 disrupts transmembrane interactions, mechanism may not transfer.
Sequence specificityScrambled control peptide IA9-G lacks activity, confirming that sequence changes may eliminate pathway response.
CNS accessibilityReported CNS-penetrant profile may not be replicated by other TREM-2–targeting agents.

Quantitative Evidence for IA9 Differentiation


Arthritic Score Reduction in CIA Model

In a therapeutic collagen-induced arthritis (CIA) mouse model, systemic administration of IA9 at 25 mg/kg significantly reduced the arthritic score compared to vehicle-treated mice. The therapeutic effect was not significantly different from the positive control, 10 mg/kg oral prednisolone [1]. No therapeutic activity was observed for the scrambled control peptide IA9-G, confirming the sequence-specific activity of IA9 [1].

Arthritic Score Model
Head-to-head
Reported significant reduction comparable to oral prednisolone (positive control); IA9-G inactive
Supports arthritis model endpoint context
CIA model, 25 mg/kg i.p., days 28–42
Rheumatoid Arthritis Autoimmune Disease Collagen-Induced Arthritis (CIA)

Joint Histopathology Score Reduction

Therapeutic treatment with IA9 (25 mg/kg) or its liposomal formulation IA31-LPC1 (13 mg/kg) resulted in a 99–100% reduction of summed histopathological scores in arthritic mice compared to vehicle-treated mice [1]. This effect was not observed with a lower dose (2.5 mg/kg) or with the control peptide IA9-G, demonstrating both dose- and sequence-dependence [1].

Joint Histopathology
Head-to-head
99–100% summed histopathology score reduction vs. vehicle
Reported near-complete joint protection in model
Dose- and sequence-dependent; 2.5 mg/kg inactive
Joint Inflammation Histopathology Bone Resorption

Suppression of Proinflammatory Cytokines

In the CIA model, treatment with IA9 (25 mg/kg) led to a significant reduction in plasma levels of IL-1β and IL-6 compared to vehicle-treated controls [1]. While plasma TNFα levels were not altered, IA9 significantly reduced knee tissue levels of TNFα [1]. Importantly, the control peptide IA9-G did not affect cytokine levels, confirming the effect is specific to the IA9 sequence [1].

Cytokine Modulation
Head-to-head
Reduced plasma IL-1β/IL-6 and knee TNFα vs. vehicle; IA9-G inactive
Supports inflammation modulation endpoint context
p
CNS Penetration
Data to verify
Reported as CNS-penetrant peptide
May support neuroinflammation model applications
Quantitative brain exposure data not provided
Cytokine Release Inflammation TNFα IL-1β IL-6

CNS Penetration for Neuroinflammation Research

IA9 is described as a CNS-penetrant TREM-2 inhibitor . While direct quantitative data on brain-to-plasma ratio is not provided in the primary source, this property is a key differentiator for research applications targeting neuroinflammation, as TREM-2 is also expressed on microglia in the central nervous system [1].

CNS Penetration
Data to verify
Reported as CNS-penetrant peptide
May support neuroinflammation model applications
Quantitative brain exposure data not provided
CNS Penetration Blood-Brain Barrier Neuroinflammation

Research and Industrial Applications of IA9


TREM-2 Signaling in Arthritis and Inflammatory Disease Models

IA9 is optimally used to dissect the role of TREM-2 signaling in chronic inflammatory diseases, particularly rheumatoid arthritis. The quantitative evidence from CIA mouse models demonstrates that IA9 treatment leads to a 99–100% reduction in joint histopathology and a significant decrease in disease severity [1]. Its sequence-specific activity, confirmed by the lack of effect from a control peptide, makes it an ideal tool for generating robust, interpretable data on TREM-2's contribution to inflammation and bone erosion [1].

TREM-2 as a Target in Neuroinflammation and CNS Disorders

Given its reported CNS-penetrant properties, IA9 is a valuable tool for preclinical studies investigating TREM-2's role in neuroinflammation [1]. TREM-2 is expressed on microglia, and its dysregulation is linked to various neurodegenerative diseases . Researchers can use IA9 to explore the functional consequences of TREM-2 inhibition in models of Alzheimer's disease, multiple sclerosis, or traumatic brain injury, where CNS penetration is a critical requirement for any candidate therapeutic [1].

Macrophage-Targeted Drug Delivery System Development

The study demonstrates that IA9 can be incorporated into self-assembling lipopeptide complexes (LPC) for targeted delivery to macrophages, resulting in a formulation (IA31-LPC1) with a mean particle diameter of 94 nm [1]. This application leverages IA9's peptide sequence to create a targeted nanomedicine. The evidence shows that this targeted formulation achieves a 99–100% reduction in histopathology scores, demonstrating a successful proof-of-concept for a TREM-2-targeted, macrophage-delivered anti-inflammatory therapy [1].

Application
Selection Property
Validation Focus
TREM-2 signaling in inflammatory disease models
Ligand-independent pathway inhibition
Arthritis model endpoint response (histopathology, cytokine)
Neuroinflammation & CNS disorder model studies
Reported CNS-penetrant property
Brain exposure and microglial TREM-2 engagement verification
Macrophage-targeted delivery system research
Liposomal formulation compatibility
Targeted delivery efficiency, model endpoint response

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34 linked technical documents
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